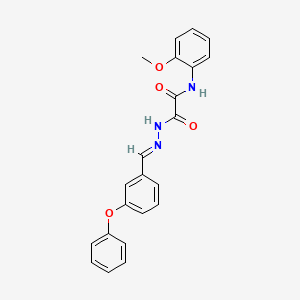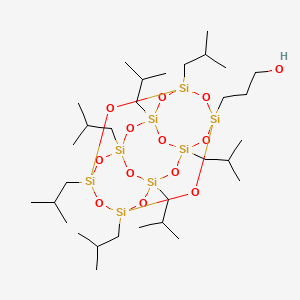
PSS-(3-Hydroxypropyl)-heptaisobutyl substituted
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSS-(3-Hydroxypropyl)-heptaisobutyl substituted is a complex organosilicon compound known for its unique structural properties and versatile applications. This compound is part of the polyhedral oligomeric silsesquioxanes (POSS) family, which are hybrid materials combining organic and inorganic components. The presence of both 3-hydroxypropyl and heptaisobutyl groups in its structure imparts distinct chemical and physical characteristics, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSS-(3-Hydroxypropyl)-heptaisobutyl substituted typically involves the hydrosilylation reaction. This process includes the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, such as alkenes or alkynes, in the presence of a catalyst. Common catalysts used in this reaction are platinum-based compounds like Karstedt’s catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified through distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
PSS-(3-Hydroxypropyl)-heptaisobutyl substituted undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkoxides or amines are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
PSS-(3-Hydroxypropyl)-heptaisobutyl substituted has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: It is investigated for its potential use in medical devices and implants due to its biocompatibility and mechanical properties.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants, offering enhanced durability and resistance to environmental factors
Mechanism of Action
The mechanism of action of PSS-(3-Hydroxypropyl)-heptaisobutyl substituted involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The heptaisobutyl groups provide steric hindrance, affecting the compound’s solubility and compatibility with different solvents and matrices .
Comparison with Similar Compounds
Similar Compounds
- PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted
- PSS-Octa[(3-hydroxypropyl)trimethylsiloxy] substituted
- PSS-Octa[(3-hydroxypropyl)phenylsiloxy] substituted
Uniqueness
PSS-(3-Hydroxypropyl)-heptaisobutyl substituted stands out due to its unique combination of 3-hydroxypropyl and heptaisobutyl groups. This combination imparts distinct properties such as enhanced hydrophobicity, improved mechanical strength, and increased thermal stability compared to other similar compounds .
Properties
IUPAC Name |
3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H70O13Si8/c1-25(2)18-46-33-45(17-15-16-32)34-47(19-26(3)4)38-49(36-46,21-28(7)8)42-52(24-31(13)14)43-50(37-46,22-29(9)10)39-48(35-45,20-27(5)6)41-51(40-47,44-52)23-30(11)12/h25-32H,15-24H2,1-14H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIWQVOGMPGXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H70O13Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)


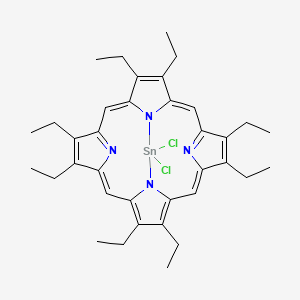
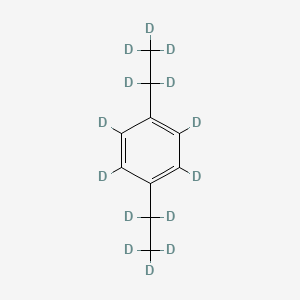
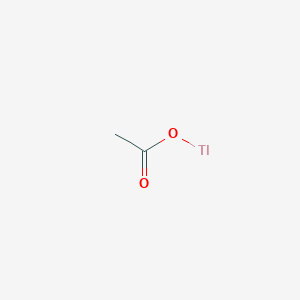

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)

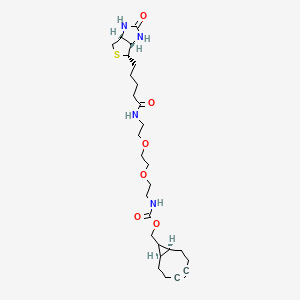
![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)
